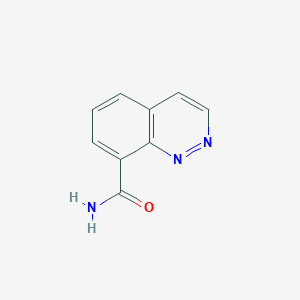
Cinnoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnoline-8-carboxamide is a derivative of cinnoline, a bicyclic heterocycle with significant pharmacological and chemical importance. The cinnoline nucleus is a six-membered ring system containing two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline . Cinnoline derivatives, including this compound, exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
準備方法
The synthesis of cinnoline-8-carboxamide typically involves the intramolecular cyclization of hydrazones followed by diazotization. One common method starts with the condensation of p-amino-benzene sulphonyl chloride with various substituted 4-amino cinnoline-3-carboxamides . The hydrazones are obtained by coupling with cyanoacetamide in an aqueous ethanolic solution containing sodium acetate, followed by intramolecular cyclization using anhydrous aluminum chloride in chlorobenzene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
Cinnoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Cinnoline-8-carboxamide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for the development of new pharmaceuticals due to its diverse biological activities . In medicinal chemistry, cinnoline derivatives are explored for their potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents . Additionally, this compound is studied for its potential use in developing new materials with unique properties .
作用機序
The mechanism of action of cinnoline-8-carboxamide involves its interaction with various molecular targets and pathways. Cinnoline derivatives can interact with receptors such as GABA A, CSF-1R, and H3R, as well as enzymes like cyclooxygenase-2, topoisomerases, phosphodiesterase, and human neutrophil elastase . These interactions contribute to the compound’s pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities .
類似化合物との比較
Cinnoline-8-carboxamide can be compared to other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities with cinnoline but differ in their pharmacological profiles and specific applications . For example:
Quinoline: Known for its antimalarial properties and used as a scaffold for antimalarial drugs.
Isoquinoline: Exhibits a range of biological activities, including antitumor and anti-inflammatory effects.
Phthalazine: Used in the development of pharmaceuticals with various therapeutic applications.
This compound stands out due to its unique combination of pharmacological activities and its potential for use in developing new therapeutic agents .
特性
分子式 |
C9H7N3O |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
cinnoline-8-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-5-11-12-8(6)7/h1-5H,(H2,10,13) |
InChIキー |
VXOASANYSIWPAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















